Lipophilicity (LogP) Differentiation: Target Compound vs. Core Scaffold and Biphenylcarbonyl Monopiperidine Analog
The target compound exhibits an XLogP3 of 4.0 [1], which is 3.29 log units higher than 4-methoxy-1,4'-bipiperidine (ACD/LogP 0.71) and 0.91 log units higher than 1-(4-biphenylylcarbonyl)piperidine (ACD/LogP 3.09) . This substantial lipophilicity increase is conferred by the combination of the biphenylcarbonyl moiety and the 4-methoxy substituent. A LogP value of ~4 lies within the optimal range for blood-brain barrier penetration (typically LogP 2–5), whereas a LogP of 0.71 is sub-optimal for CNS exposure.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 4-Methoxy-1,4'-bipiperidine: ACD/LogP = 0.71; 1-(4-Biphenylylcarbonyl)piperidine: ACD/LogP = 3.09 |
| Quantified Difference | +3.29 log units vs. core scaffold; +0.91 log units vs. biphenylcarbonyl monopiperidine |
| Conditions | Computed values (XLogP3 vs. ACD/LogP; cross-algorithm comparison acknowledged). Physicochemical prediction modules as specified by each database. |
Why This Matters
The ~1000-fold theoretical difference in octanol/water partition coefficient between the target compound and the core scaffold directly impacts membrane permeability and CNS distribution potential, a critical parameter for neuroscience target engagement studies.
- [1] kuujia.com. CAS 1705308-16-2: XLogP3 = 4. https://www.kuujia.com/cas-1705308-16-2.html (accessed 2026). View Source
